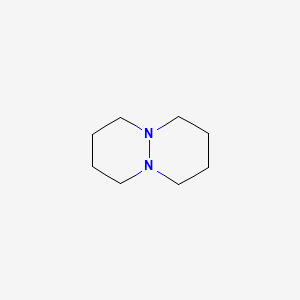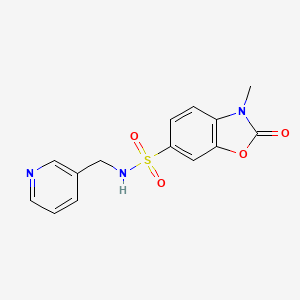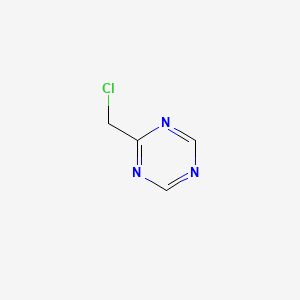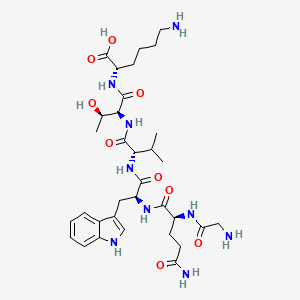![molecular formula C11H17IN2O2 B14171341 trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 3983-40-2](/img/structure/B14171341.png)
trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide: is a chemical compound with the molecular formula C11H17N2O2+ and a molecular weight of 209.26 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group attached to a phenyl ring substituted with a methylcarbamoyloxy group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of trimethylamine with 4-(methylcarbamoyloxy)phenyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of phenyl derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of active intermediates that participate in various biochemical processes. The trimethylammonium group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to exert its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
- Trimethyl-[4-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium iodide
- Phenyltrimethylammonium iodide
- Trimethyl-[4-(methylcarbamoyloxy)-2-propan-2-yl-phenyl]azanium iodide
Uniqueness: Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
3983-40-2 |
|---|---|
Molekularformel |
C11H17IN2O2 |
Molekulargewicht |
336.17 g/mol |
IUPAC-Name |
trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-7-5-9(6-8-10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI-Schlüssel |
MQDIHPDDANDCSL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=C(C=C1)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
![1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea](/img/structure/B14171264.png)
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)
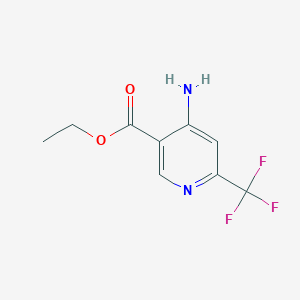

![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)
![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)
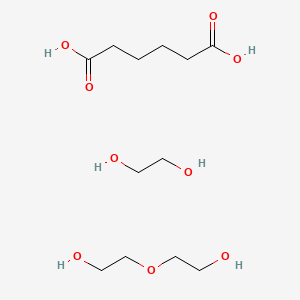
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)
